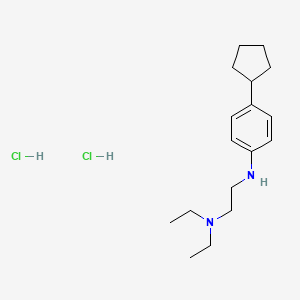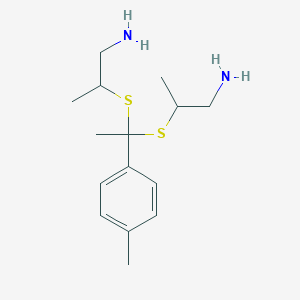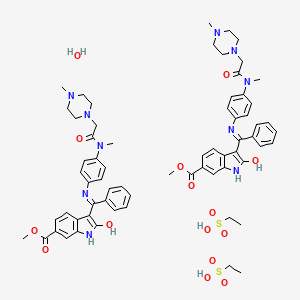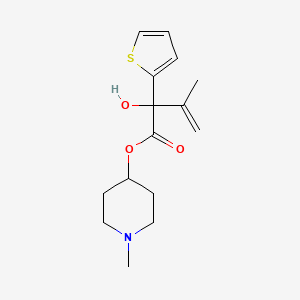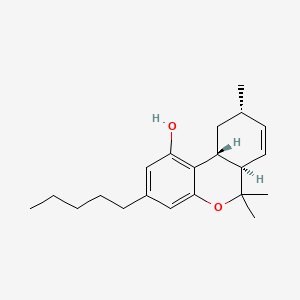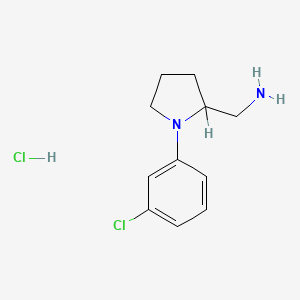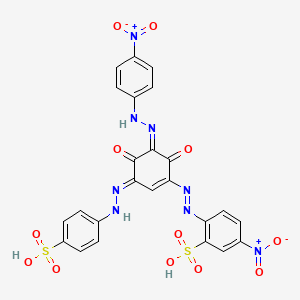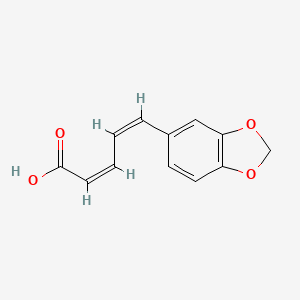
Chavicinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chavicinic acid is a naturally occurring compound found in black pepper (Piper nigrum) and other pepper varieties. It is an isomer of piperic acid and is known for its pungent taste. The molecular formula of this compound is C12H10O4, and it has a molecular weight of 218.2054 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Chavicinic acid can be synthesized through the reaction of piperidine with the corresponding acid chlorides. This process involves the formation of isomeric mixtures, which can be separated using chromatographic techniques . Another method involves the UV irradiation of piperine, which produces isochavicine, a geometric isomer of this compound .
Industrial Production Methods: Industrial production of this compound typically involves the extraction from natural sources such as black pepper. The concentrated mother liquors from an ethanolic extract of Piper nigrum, after removal of successive crops of piperine, furnish this compound through crystallization and chromatographic methods .
Análisis De Reacciones Químicas
Types of Reactions: Chavicinic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as isothis compound and other geometric isomers .
Aplicaciones Científicas De Investigación
Chavicinic acid has a wide range of scientific research applications, including:
Biology: this compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer properties.
Mecanismo De Acción
Chavicinic acid is similar to other compounds such as piperic acid and isothis compound. it is unique in its geometric configuration and specific biological activities .
Comparación Con Compuestos Similares
Propiedades
Número CAS |
495-89-6 |
|---|---|
Fórmula molecular |
C12H10O4 |
Peso molecular |
218.20 g/mol |
Nombre IUPAC |
(2Z,4Z)-5-(1,3-benzodioxol-5-yl)penta-2,4-dienoic acid |
InChI |
InChI=1S/C12H10O4/c13-12(14)4-2-1-3-9-5-6-10-11(7-9)16-8-15-10/h1-7H,8H2,(H,13,14)/b3-1-,4-2- |
Clave InChI |
RHBGITBPARBDPH-CCAGOZQPSA-N |
SMILES isomérico |
C1OC2=C(O1)C=C(C=C2)/C=C\C=C/C(=O)O |
SMILES canónico |
C1OC2=C(O1)C=C(C=C2)C=CC=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



